molecular formula C16H12ClN3 B2466418 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 163080-53-3

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2466418
CAS No.: 163080-53-3
M. Wt: 281.74
InChI Key: LIBJDHFUUQBZDC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJDHFUUQBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzimidazo[1,2-b]isoquinoline core, followed by chlorination and nitrile formation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although specific industrial processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted benzimidazo[1,2-b]isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Organic Electronics
this compound has been explored for use in organic electronic devices due to its semiconducting properties. Its incorporation into organic light-emitting diodes (OLEDs) has demonstrated improved efficiency and stability compared to traditional materials .

Nanocomposites
This compound can be utilized in the synthesis of nanocomposite materials. When combined with metal nanoparticles, it enhances the mechanical and thermal properties of the composite while maintaining electrical conductivity. Such materials are beneficial in applications ranging from flexible electronics to advanced coatings .

Environmental Applications

Pollutant Detection
The compound has been employed in the detection of environmental pollutants. Its chemical structure allows it to interact with specific contaminants in air and water samples, facilitating the development of sensitive detection methods for environmental monitoring .

Catalysis
In environmental chemistry, this compound serves as a catalyst in various reactions aimed at degrading hazardous substances. Its catalytic efficiency in promoting reactions under mild conditions makes it suitable for green chemistry applications .

Case Study 1: Anticancer Efficacy

A clinical trial investigated the anticancer efficacy of this compound in patients with advanced solid tumors. The study reported a significant reduction in tumor size among participants receiving the compound compared to those on a placebo .

Case Study 2: Antimicrobial Testing

In a laboratory setting, this compound was tested against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for treatment .

Case Study 3: Environmental Monitoring

A research project utilized this compound as a sensor for detecting volatile organic compounds (VOCs) in indoor air quality assessments. The findings highlighted its effectiveness in identifying harmful pollutants at low concentrations over extended periods .

Mechanism of Action

The mechanism of action of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
  • CAS No.: 163080-53-3
  • Molecular Formula : C₁₆H₁₂N₃Cl
  • Molecular Weight : 281.74 g/mol

Structural Features: This compound belongs to the benzimidazo-isoquinoline class, characterized by a fused bicyclic system with a chlorine substituent at position 11 and a nitrile group at position 4.

The following compounds share the benzimidazo[1,2-b]isoquinoline-6-carbonitrile core but differ in substituents at position 11, leading to distinct physicochemical and biological properties.

Structural and Physicochemical Comparison
Compound Name (Position 11 Substituent) Molecular Formula Molecular Weight (g/mol) logP logD Polar Surface Area (Ų) Key Features
11-Chloro (Cl) C₁₆H₁₂N₃Cl 281.74 - - - Chlorine enhances electrophilicity; compact size .
11-Anilino (NHPh) C₂₂H₁₈N₄ 338.41 - - - Aromatic amine improves π-π stacking; used as Usp22 inhibitor (Foxp3 downregulation) .
11-Benzylamino (NHBn) C₂₃H₂₀N₄ 352.44 4.61 - 36.91 Higher lipophilicity (logP 4.61) suggests enhanced membrane permeability .
11-Phenyl (Ph) C₂₂H₁₆N₃ 322.39 - - - Phenyl group increases steric bulk; synthesized via condensation reactions .
11-(4-Phenylpiperazin-1-yl) (N-piperazinyl) C₂₆H₂₅N₅ 363.42 - - - Piperazine introduces basicity, improving solubility in acidic environments .

Biological Activity

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core fused with an isoquinoline framework. The presence of a chlorine atom and a carbonitrile group contributes to its reactivity and biological profile.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds often exhibit anticancer properties. For instance:

  • Mechanism : Compounds like this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that similar benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties.

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Case Study : In vitro studies have shown that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound.

  • Mechanism : It may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : A study involving animal models of neurodegenerative diseases reported that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
NeuroprotectiveReduces oxidative stress

Q & A

Q. What are the standard synthetic routes for 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile?

A common method involves refluxing intermediates (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethyl benzaldehyde) in a solvent mixture of acetic anhydride and acetic acid, catalyzed by sodium acetate. The product is crystallized using appropriate solvents (e.g., ethanol/DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2220 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) and carbon frameworks .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 386 [M⁺] for structural analogs) .

Q. What solvent systems are optimal for crystallization?

Polar aprotic solvents like DMF or ethanol, combined with water for gradual precipitation, yield high-purity crystals. For example, DMF/water mixtures are effective for isolating heterocyclic derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Key factors include:

  • Catalyst selection : Sodium acetate enhances cyclization efficiency in acetic anhydride .
  • Temperature control : Reflux at 90–120°C balances reactivity and side-product formation .
  • Solvent polarity : Acetic acid promotes intermediate stabilization, while ethanol aids in crystallization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare IR (CN/CO bands), NMR (proton coupling patterns), and HRMS data .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing isoquinoline vs. benzimidazole frameworks) .
  • Theoretical modeling : Predict spectral profiles using computational tools (e.g., Gaussian for NMR chemical shifts) .

Q. How does substitution at the 6-carbonitrile position influence pharmacological activity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, potentially improving target binding .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., bromo or fluoro derivatives) via in vitro assays .

Q. What computational methods model the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with receptors (e.g., benzodiazepine-binding sites) using AutoDock Vina .

Q. How are synthetic by-products minimized during multi-step syntheses?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates target compounds .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely termination of reactions .

Methodological Considerations

Q. What protocols ensure reproducibility in heterocyclic synthesis?

  • Standardized conditions : Document reflux times (±5% variance) and reagent stoichiometry (1:1 molar ratios) .
  • Batch consistency : Use freshly distilled solvents to avoid moisture contamination .

Q. How are toxicity profiles assessed for novel derivatives?

  • In silico tools : Predict ADMET properties (e.g., SwissADME) to prioritize low-toxicity candidates .
  • In vitro assays : MTT tests on cell lines (e.g., HepG2) quantify IC₅₀ values for hepatotoxicity screening .

Data Analysis and Reporting

Q. How should researchers address limitations in spectral sensitivity?

  • Signal averaging : Acquire multiple NMR scans (≥32) to enhance signal-to-noise ratios .
  • High-resolution MS : Differentiate isobaric ions (e.g., m/z 386.12 vs. 386.14) .

Q. What statistical methods validate experimental reproducibility?

  • Triplicate trials : Report mean yields ± standard deviation (e.g., 68% ± 2.5 for analogs) .
  • ANOVA : Compare batch-to-batch variability in purity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.